9-(Cyclopenta-2,4-dien-1-ylidene)-9H-fluorene 9-(Cyclopenta-2,4-dien-1-ylidene)-9H-fluorene
Brand Name: Vulcanchem
CAS No.: 27949-39-9
VCID: VC20659586
InChI: InChI=1S/C18H12/c1-2-8-13(7-1)18-16-11-5-3-9-14(16)15-10-4-6-12-17(15)18/h1-12H
SMILES:
Molecular Formula: C18H12
Molecular Weight: 228.3 g/mol

9-(Cyclopenta-2,4-dien-1-ylidene)-9H-fluorene

CAS No.: 27949-39-9

Cat. No.: VC20659586

Molecular Formula: C18H12

Molecular Weight: 228.3 g/mol

* For research use only. Not for human or veterinary use.

9-(Cyclopenta-2,4-dien-1-ylidene)-9H-fluorene - 27949-39-9

Specification

CAS No. 27949-39-9
Molecular Formula C18H12
Molecular Weight 228.3 g/mol
IUPAC Name 9-cyclopenta-2,4-dien-1-ylidenefluorene
Standard InChI InChI=1S/C18H12/c1-2-8-13(7-1)18-16-11-5-3-9-14(16)15-10-4-6-12-17(15)18/h1-12H
Standard InChI Key SIZFOOOYBBWFJG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C=CC=C4

Introduction

PropertyValueSource
CAS No.27949-39-9
Molecular FormulaC18H12\text{C}_{18}\text{H}_{12}
Molecular Weight228.3 g/mol
IUPAC Name9-cyclopenta-2,4-dien-1-ylidenefluorene
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C=C
InChIKeySIZFOOOYBBWFJG-UHFFFAOYSA-N

The compound’s electronic structure has been partially characterized through ionization energy measurements. For instance, the related bifluorenylidene derivative (CAS No. 746-47-4) exhibits an ionization energy of 7.27 ± 0.04 eV via photoelectron spectroscopy , suggesting that 9-(Cyclopenta-2,4-dien-1-ylidene)-9H-fluorene may share comparable charge transport properties due to structural similarities.

Comparative Analysis of Fluorene Derivatives

Fluorene derivatives exhibit diverse properties depending on substituents and conjugation patterns. The following table contrasts 9-(Cyclopenta-2,4-dien-1-ylidene)-9H-fluorene with structurally related compounds:

Table 2: Structural and Functional Comparison of Fluorene Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key ApplicationsSource
9-(Cyclopenta-2,4-dien-1-ylidene)-9H-fluoreneC18H12\text{C}_{18}\text{H}_{12}228.3Organic electronics
9-(2-Cyclopenta-1,3-dien-1-ylhex-5-en-2-yl)-2,7-bis(2-phenylethynyl)-9H-fluoreneC40H32\text{C}_{40}\text{H}_{32}512.7Polymer precursors
9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluoreneC21H20\text{C}_{21}\text{H}_{20}272.4Ligand design
5,5-Bis(4-iodophenyl)-5H-cyclopenta[2,1-b:3,4-b′]diquinolineC23H14I2N2\text{C}_{23}\text{H}_{14}\text{I}_{2}\text{N}_{2}620.2Optoelectronic materials

The extended conjugation in 9-(Cyclopenta-2,4-dien-1-ylidene)-9H-fluorene distinguishes it from bulkier derivatives like C40H32\text{C}_{40}\text{H}_{32}-fluorenes, which prioritize steric stabilization over charge mobility . Conversely, iodine-substituted analogs such as C23H14I2N2\text{C}_{23}\text{H}_{14}\text{I}_{2}\text{N}_{2} leverage halogen bonding for crystal engineering, a feature absent in the title compound .

Future Research Directions

  • Pharmacological Screening: Despite limited data, structural parallels to bioactive fluorenes warrant cytotoxicity assays against cancer cell lines.

  • Device Integration: Fabricating thin-film transistors could quantify charge carrier mobility, leveraging the compound’s π-conjugation.

  • Synthetic Optimization: Developing one-pot synthesis routes would enhance scalability, addressing current yield limitations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator